

The Role of CHPG in Central Nervous System Studies: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxyphenylglycine

Cat. No.: B062647

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(S)-**2-Chloro-5-hydroxyphenylglycine** (CHPG) is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor extensively expressed in the central nervous system (CNS). Its ability to specifically activate mGluR5 has made it an invaluable tool for researchers investigating the diverse roles of this receptor in neuronal function, plasticity, and disease. This guide provides an in-depth overview of CHPG's mechanism of action, its applications in CNS studies, and detailed experimental protocols.

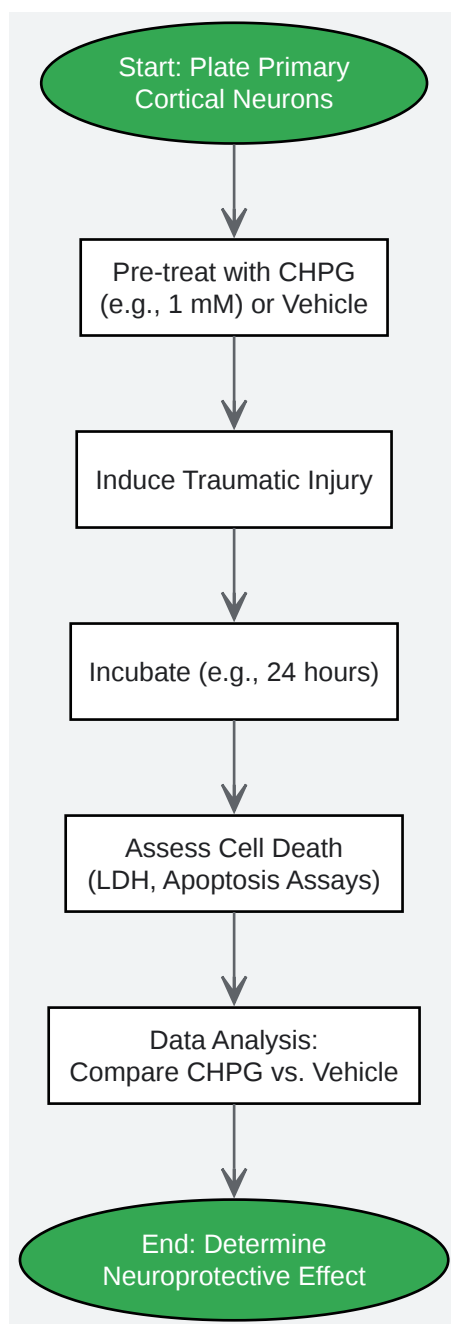
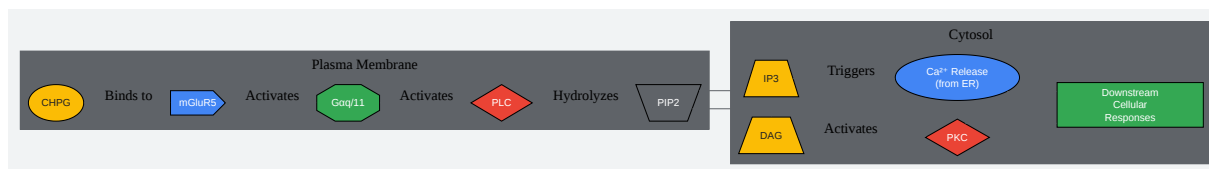
Core Mechanism of Action

CHPG exerts its effects by binding to and activating mGluR5. As a Group I mGluR, mGluR5 is typically coupled to the $G_{\alpha q/11}$ G-protein. Upon activation by CHPG, $G_{\alpha q/11}$ stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

- IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}) stores.
- DAG activates protein kinase C (PKC), which phosphorylates a wide range of downstream targets.

This signaling cascade can lead to various cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.

Signaling Pathway of CHPG-activated mGluR5



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com